molecular formula C7H11N3O2 B13066251 methyl 2-(3-amino-1H-pyrazol-1-yl)propanoate

methyl 2-(3-amino-1H-pyrazol-1-yl)propanoate

Cat. No.: B13066251
M. Wt: 169.18 g/mol
InChI Key: FNJZBNBQRISJPR-UHFFFAOYSA-N
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Description

Methyl 2-(3-amino-1H-pyrazol-1-yl)propanoate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-amino-1H-pyrazol-1-yl)propanoate typically involves the reaction of 3-amino-1H-pyrazole with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the amino group to the acrylate. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process. Purification of the product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl 2-(3-amino-1H-pyrazol-1-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(3-amino-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazole ring can also participate in π-π stacking interactions, enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate
  • Methyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoate
  • Methyl 2-amino-3-(5-methyl-1H-pyrazol-1-yl)propanoate

Uniqueness

Methyl 2-(3-amino-1H-pyrazol-1-yl)propanoate is unique due to the position of the amino group on the pyrazole ring, which can influence its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to other similar compounds .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 2-(3-aminopyrazol-1-yl)propanoate

InChI

InChI=1S/C7H11N3O2/c1-5(7(11)12-2)10-4-3-6(8)9-10/h3-5H,1-2H3,(H2,8,9)

InChI Key

FNJZBNBQRISJPR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)N1C=CC(=N1)N

Origin of Product

United States

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